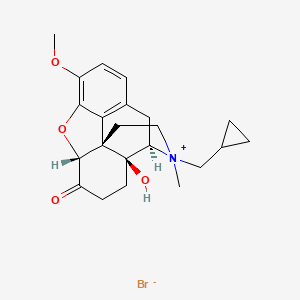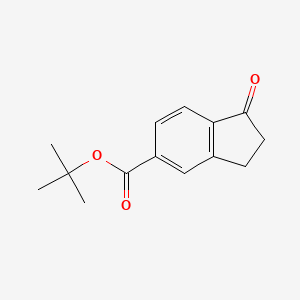
1-Phenyl-3-(piperidin-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(piperidin-1-yl)propan-1-ol is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a phenyl group attached to a propanol chain, which is further connected to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(piperidin-1-yl)propan-1-ol can be synthesized through several methods. One common approach involves the Mannich reaction, which uses acetophenone, formaldehyde, and piperidine as starting materials . The reaction typically proceeds under acidic conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-3-(piperidin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl or piperidine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(piperidin-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets. As a muscarinic antagonist, it competes with acetylcholine at cholinergic receptors in the corpus striatum, thereby restoring the balance of neurotransmitters . This action is particularly relevant in the treatment of neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
Biperiden: Another muscarinic antagonist used in the treatment of Parkinson’s disease.
Procyclidine: A compound with similar anticholinergic properties.
Cycrimine: A piperidine derivative with applications in treating dyskinesia.
Uniqueness
1-Phenyl-3-(piperidin-1-yl)propan-1-ol is unique due to its specific chemical structure, which allows it to interact with muscarinic receptors effectively. Its combination of a phenyl group, propanol chain, and piperidine ring distinguishes it from other similar compounds and contributes to its distinct pharmacological profile.
Propiedades
Número CAS |
952-51-2 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C14H21NO/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |
Clave InChI |
XCXFLKLOXBGAEP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)


![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)



![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13450969.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13450977.png)

![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)
